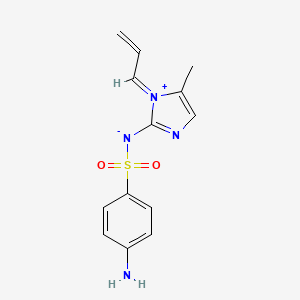

4-Amino-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide

Description

Properties

CAS No. |

71795-48-7 |

|---|---|

Molecular Formula |

C13H14N4O2S |

Molecular Weight |

290.34 g/mol |

IUPAC Name |

(4-aminophenyl)sulfonyl-[(1E)-5-methyl-1-prop-2-enylideneimidazol-1-ium-2-yl]azanide |

InChI |

InChI=1S/C13H14N4O2S/c1-3-8-17-10(2)9-15-13(17)16-20(18,19)12-6-4-11(14)5-7-12/h3-9H,1,14H2,2H3/b17-8+ |

InChI Key |

KXHQDIHSCHXAQP-CAOOACKPSA-N |

Isomeric SMILES |

CC\1=CN=C(/[N+]1=C/C=C)[N-]S(=O)(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

CC1=CN=C([N+]1=CC=C)[N-]S(=O)(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Biological Activity

4-Amino-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide, also known by its CAS number 71795-48-7, is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is , with a molar mass of 290.34 g/mol. Its structure features an imidazole ring, which is critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O2S |

| Molar Mass | 290.34 g/mol |

| Boiling Point | 565.48°C |

| Flash Point | 295.79°C |

| Density | 1.317 g/cm³ |

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that derivatives of benzenesulfonamide compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. In particular, compounds similar to this compound have shown promising results in inhibiting Wnt-dependent transcription in cancer cells such as SW480 and HCT116, with IC50 values indicating significant potency .

The proposed mechanism of action for this compound involves the inhibition of β-catenin, a key player in the Wnt signaling pathway that is often dysregulated in cancers. By disrupting this pathway, the compound may reduce tumor growth and proliferation markers such as Ki67 .

Case Studies and Research Findings

A notable study explored the effects of related sulfonamide compounds on colorectal cancer models. The findings demonstrated that these compounds could significantly reduce tumor size in xenograft models while also altering the expression of genes associated with cell proliferation and apoptosis .

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider toxicity. The RTECS database lists the compound under DA9516550, indicating that further studies are needed to fully understand its safety profile and potential side effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Amino-N-[5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl]benzenesulfonamide

- CAS Registry Number : 71795-48-7

- Structure : Comprises a benzenesulfonamide core linked to a substituted imidazole ring. Key substituents include a 5-methyl group and a 1,2-propadienyl (allenyl) moiety on the imidazole nitrogen.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Distinctions

The benzoimidazole derivatives ( and ) feature extended aromatic systems, likely improving binding affinity to hydrophobic targets .

Synthetic Approaches :

- The compound in utilizes a two-step hydrolysis-acidification protocol, which may be adaptable to the target compound’s synthesis .

- The PDB ligand () highlights the incorporation of sulfonamide groups into complex heterocyclic frameworks, a strategy that could inform derivatization of the target molecule .

Physicochemical Properties: The target compound’s smaller molecular formula (C₉H₈O₂S vs.

Research Findings and Implications

- Structural Uniqueness : The 1,2-propadienyl group in the target compound is rare in sulfonamide derivatives, offering a distinct scaffold for probing structure-activity relationships .

- Synthetic Challenges : The absence of explicit synthesis data for the target compound underscores the need for methodological optimization, particularly in stabilizing the allenyl group during reactions.

- The target compound’s imidazole-propadienyl motif may modulate selectivity toward novel targets .

Preparation Methods

Allenylation of Imidazole Derivative

A crucial step is the installation of the 1,2-propadienyl (allenyl) group on the imidazole nitrogen. This is typically achieved by base-promoted propargyl-to-allenyl rearrangement or direct allenylation using propargyl precursors.

Base-mediated isomerization: Treatment of propargyl-substituted imidazole derivatives with strong bases such as potassium tert-butoxide (t-BuOK) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature converts the propargyl group into the allenyl form with high yields (70-90%).

-

- Reagent: t-BuOK (0.5-1.5 equiv)

- Solvent: Anhydrous THF

- Temperature: 0°C to room temperature

- Time: 2 hours to completion (monitored by TLC)

- Purification: Filtration through Celite and silica gel chromatography (petroleum ether/ethyl acetate gradient)

This method yields the 1-(1,2-propadienyl)-5-methyl-imidazole intermediate, which is key for subsequent coupling.

Coupling with 4-Aminobenzenesulfonamide

The coupling of the allenyl-imidazole intermediate with 4-aminobenzenesulfonyl chloride or related sulfonamide derivatives is performed under mild conditions:

-

- The amine (4-aminobenzenesulfonamide) is reacted with the allenyl-imidazole derivative in the presence of a base (e.g., potassium carbonate or triethylamine) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

- Reaction temperature is maintained at room temperature or slightly elevated (up to 50°C).

- Reaction time varies from 6 to 12 hours under inert atmosphere.

Catalysts: Copper(I) or copper(II) salts (e.g., Cu(OAc)2, CuCl2) and Lewis acids (ZnCl2) have been reported to facilitate hydroamination or chloramination reactions involving allenyl ethers, which may be adapted for this coupling.

Workup: After reaction completion, aqueous extraction and drying over anhydrous MgSO4 are followed by purification via flash chromatography.

Yields: Isolated yields range from 40% to 95%, depending on the exact procedure and substrate purity.

Alternative Synthetic Routes from Patents

A patent (WO2020178175A1) describes a process for related sulfonamide derivatives involving:

- Hydrogenation of nitro-N-oxide intermediates over platinum catalysts to form chloro-methyl-amino-pyridine derivatives.

- Subsequent reaction of these intermediates with potassium hydroxide (KOH) in methanol under autoclave conditions at elevated temperatures (up to 180°C, 12.5 bar pressure) for 16 hours to yield amino-substituted sulfonamide intermediates.

Though this patent focuses on pyridone derivatives, the methodology of high-pressure base-mediated substitution and catalytic hydrogenation may inform synthesis of imidazole sulfonamide analogs.

Detailed Reaction Data and Conditions

Research Findings and Analysis

The base-mediated isomerization of propargyl to allenyl groups is a reliable and high-yielding method, enabling the formation of the critical 1,2-propadienyl substituent on the imidazole ring.

Transition-metal catalysis, particularly copper salts, enhances the efficiency of coupling reactions involving allenyl ethers and amines, improving selectivity and yields.

The patented high-pressure KOH/methanol method offers an environmentally friendlier and scalable alternative for related sulfonamide intermediates, avoiding large excesses of solvents and chromatographic steps, which is advantageous for industrial synthesis.

Purification by flash chromatography remains standard for laboratory-scale synthesis, but industrial processes aim to minimize chromatography due to cost and scalability issues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Amino-N-(5-methyl-1-(1,2-propadienyl)-1H-imidazol-2-yl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide bond formation and imidazole ring functionalization. Key steps include coupling 4-aminobenzenesulfonyl chloride with a substituted imidazole precursor under basic conditions (e.g., NaH in DMF at 0–5°C). Temperature control is critical to avoid side reactions, such as allene isomerization . Purification via column chromatography (chloroform/ethyl acetate/hexane mixtures) and recrystallization improves purity. Yields range from 15–39% depending on substituent reactivity and solvent choice .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming regiochemistry and functional group integrity, particularly for the imidazole and allene moieties. Mass spectrometry (ESI+) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95% threshold). Infrared (IR) spectroscopy identifies sulfonamide (S=O stretch at ~1350 cm⁻¹) and amino groups (N-H stretch at ~3300 cm⁻¹) .

Q. How do the compound’s functional groups influence its reactivity in derivatization studies?

- Methodological Answer : The sulfonamide group acts as a hydrogen-bond donor/acceptor, enabling interactions with biological targets. The 1,2-propadienyl (allene) group is electrophilic, participating in cycloaddition or nucleophilic substitution reactions. The 5-methylimidazole ring can undergo halogenation or alkylation at the N1 position. Controlled pH (6–8) and anhydrous conditions are recommended to preserve allene stability during derivatization .

Advanced Research Questions

Q. What crystallographic tools are suitable for resolving structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths and angles, particularly for the allene moiety and imidazole-sulfonamide linkage. High-resolution data (d-spacing < 0.8 Å) minimizes thermal motion artifacts. Twinning analysis in SHELXL is critical for resolving disorder in the propargyl group .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?

- Methodological Answer : Replace the 5-methyl group with halogens (e.g., Cl, F) or bulky substituents to assess steric effects on binding. Modify the allene group to a propargyl or alkyne derivative to evaluate electronic contributions. Use molecular docking (AutoDock Vina) with enzymes like carbonic anhydrase (PDB: 4BV) to predict binding affinities. Validate via enzymatic assays (e.g., stopped-flow spectroscopy for inhibition constants) .

Q. How can contradictory data in synthetic yields or biological activity be resolved?

- Methodological Answer : Divergent yields (e.g., 15% vs. 39%) often stem from solvent polarity (DMF vs. THF) or catalyst choice (Pd vs. Cu). Replicate reactions under inert atmospheres (N2/Ar) to control oxidation. For biological discrepancies, standardize assay protocols: Use identical cell lines (e.g., HEK-293 for receptor studies) and normalize IC50 values to positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .

Q. What pharmacological assays are recommended for evaluating therapeutic potential?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, A549) with doxorubicin as a reference .

- ADME Profiling : HPLC-based solubility (logP), cytochrome P450 inhibition (CYP3A4), and plasma protein binding (equilibrium dialysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.